11-HEPE

Vue d'ensemble

Description

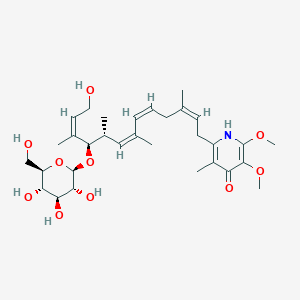

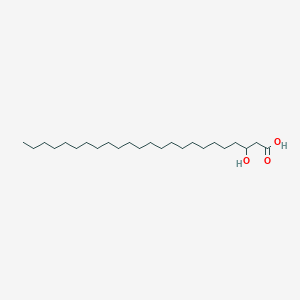

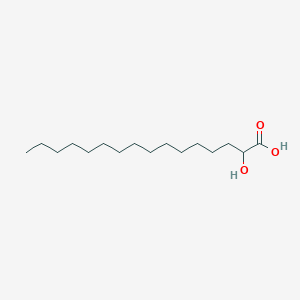

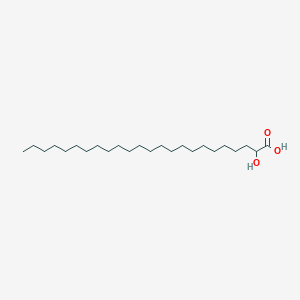

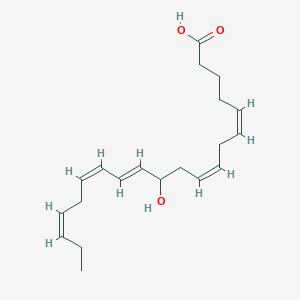

11-HEPE is a complex organic compound that belongs to the family of eicosanoids. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids, primarily involved in inflammatory and immune responses. This compound is a hydroxy derivative of eicosapentaenoic acid (EPA), which is an omega-3 fatty acid commonly found in fish oils.

Applications De Recherche Scientifique

11-HEPE has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex eicosanoids.

Biology: Studied for its role in cell signaling and regulation of inflammatory responses.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to immune system dysfunction.

Industry: Utilized in the production of specialized pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

It is known to bind to and activate receptors involved in anti-inflammatory processes .

Mode of Action

The specific mechanisms of action of 11-HEPE include its ability to bind to and activate receptors involved in anti-inflammatory processes, potentially leading to the suppression of pro-inflammatory genes and the promotion of resolution pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties. By binding to and activating certain receptors, it may suppress pro-inflammatory genes and promote resolution pathways, thereby reducing inflammation .

Analyse Biochimique

Biochemical Properties

11-HEPE interacts with various enzymes, proteins, and other biomolecules. It is produced by non-enzymatic oxidation of EPA . The specific enzymes involved in its metabolism are not clearly documented . It is known that EPA can be metabolized into hydroxyeicosapentaenoic acids (HEPEs) through the action of enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 monooxygenases (CYPs) .

Cellular Effects

This compound has been associated with anti-inflammatory properties . It influences cell function by modulating the production and function of certain cytokines and eicosanoids, which are critical mediators and regulators of inflammation . It has been observed to influence the survival and proliferation of certain cell lines .

Molecular Mechanism

It is known to bind to and activate receptors involved in anti-inflammatory processes, potentially leading to the suppression of pro-inflammatory genes and the promotion of resolution pathways .

Temporal Effects in Laboratory Settings

A study on a marine lipid concentration standardized to 17-HDHA and 18-HEPE (a related compound) showed improvements in quality of life, reduction in pain intensity and interference, and improved mood within 4 weeks in adults with chronic pain .

Dosage Effects in Animal Models

A study on a marine lipid concentration standardized to 17-HDHA and 18-HEPE showed beneficial effects in reducing pain intensity in adults with chronic pain .

Metabolic Pathways

This compound is involved in the metabolic pathways of omega-3 polyunsaturated fatty acids. It is derived from EPA through the action of enzymes such as COXs, LOXs, and CYPs .

Transport and Distribution

It is known that in the body, water and solutes, including this compound, move through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .

Subcellular Localization

It is known that the intracellular fluid (ICF) compartment includes all fluid enclosed in cells by their plasma membranes, and this compound, being a soluble molecule, is likely to be found in this compartment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-HEPE typically involves the hydroxylation of eicosapentaenoic acid. One common method is the use of enzymatic hydroxylation, where specific enzymes like cytochrome P450 monooxygenases catalyze the addition of a hydroxyl group to the 11th carbon of eicosapentaenoic acid. This reaction often requires cofactors such as NADPH and oxygen.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

11-HEPE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to eicosapentaenoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

Oxidation: Formation of 11-keto-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid.

Reduction: Reversion to eicosapentaenoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

11-HEPE can be compared with other hydroxy derivatives of eicosapentaenoic acid, such as:

15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid: Another hydroxy derivative with different biological activities.

12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid: Known for its role in anti-inflammatory processes.

The uniqueness of this compound lies in its specific hydroxylation pattern, which confers distinct biological properties and potential therapeutic applications.

Propriétés

IUPAC Name |

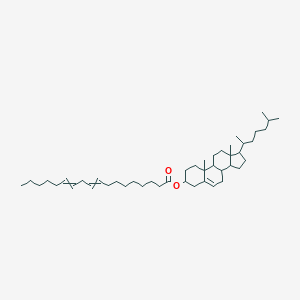

(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-WSAGHCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 11-HEPE?

A1: this compound is primarily generated from the omega-3 fatty acid, EPA. This conversion is mediated by enzymes like lipoxygenases (LOX), particularly 12/15-LOX. [, ] While this compound is found naturally in limited amounts, dietary supplementation with EPA, commonly found in oily fish, can increase its production within the body.

Q2: How does this compound influence inflammation resolution?

A2: Research suggests that this compound, along with other specialized pro-resolving mediators (SPMs), plays a crucial role in actively resolving inflammation rather than merely inhibiting its initiation. [] While the precise mechanisms are still under investigation, some studies indicate that this compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. [] These receptors regulate gene expression involved in inflammation, lipid metabolism, and cellular differentiation.

Q3: Does genetic background affect an individual's response to EPA supplementation in terms of this compound production?

A3: Yes, research indicates that individuals carrying the APOE4 genotype, a genetic risk factor for various inflammatory conditions, exhibit a greater increase in plasma this compound levels following high-dose EPA and DHA supplementation for 12 months. [] This suggests that genetic factors can influence the body's ability to generate bioactive metabolites like this compound from dietary omega-3 fatty acids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)